N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride
Description
N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C10H14N2O·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of acetamide and contains an amino group and two methyl groups attached to the phenyl ring.
Properties
IUPAC Name |
N-(2-amino-4,6-dimethylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-6-4-7(2)10(9(11)5-6)12-8(3)13;/h4-5H,11H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJPAIZTAYYJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)NC(=O)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride typically involves the reaction of 2,6-dimethylaniline with acetic anhydride to form N-(2,6-dimethylphenyl)acetamide. This intermediate is then subjected to further reactions to introduce the amino group at the 2-position of the phenyl ring. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Organic Synthesis
This compound serves as a reagent in organic synthesis and acts as an intermediate in the production of other chemical compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows it to be utilized in synthesizing diverse organic molecules.
Pharmaceutical Research
N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride is studied for its potential as an analgesic and anti-inflammatory agent . Research indicates that compounds with similar structures often interact with neurotransmitter systems, suggesting applications in pain management. Its role as a metabolite of lidocaine makes it crucial for understanding local anesthetic mechanisms and optimizing therapeutic uses.
Biochemical Studies
In biochemical research, this compound is employed in proteomics and pharmacological studies. It can be used in drug metabolism studies to understand the metabolic pathways of lidocaine by administering it to experimental models and analyzing biological samples using techniques like mass spectrometry .
Case Study 1: Analgesic Properties
A study investigated the analgesic effects of this compound on animal models. Results indicated significant pain relief comparable to lidocaine but with fewer side effects. This suggests potential for clinical use in pain management therapies.
Case Study 2: Drug Metabolism
In another study focusing on drug metabolism, researchers administered this compound to rats to trace its metabolic pathways. The findings provided insights into how lidocaine is metabolized in vivo, which is essential for optimizing dosing regimens in clinical settings .
Mechanism of Action
The mechanism of action of N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as pain relief and anti-inflammatory responses. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-[(1-methylethyl)amino]acetamide hydrochloride: Known for its use as a local anesthetic.
2,2’-(Azanediyl)bis[N-(2,6-dimethylphenyl)acetamide] Hydrochloride: Used in pharmaceutical research as an impurity reference standard.
Uniqueness
N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Biological Activity
N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride, also known as 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, is an important compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
The compound has the molecular formula and is recognized as a hydrochloride salt form of 2-amino-N-(2,6-dimethylphenyl)acetamide. Its structure features a dimethyl-substituted phenyl ring, which is crucial for its biological activity.
This compound acts primarily as a local anesthetic , similar to lidocaine. Its mechanism involves the blockade of sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action leads to its anesthetic effects, making it valuable in both clinical and research settings.
Analgesic Effects
The compound has been studied for its analgesic properties, particularly as a metabolite of lidocaine. It demonstrates efficacy in pain management by inhibiting nerve conduction.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against cholinesterase enzymes (AChE and BChE). This property is essential for developing treatments for conditions like Alzheimer's disease, where increased acetylcholine availability is beneficial .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Anticancer Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
